molecular formula C20H20FNO4 B1668297 Carabersat CAS No. 184653-84-7

Carabersat

Cat. No.: B1668297
CAS No.: 184653-84-7
M. Wt: 357.4 g/mol
InChI Key: RCLXAPJEFHPYEG-ZWKOTPCHSA-N
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Description

Carabersat (SB-204269) is a novel benzopyran anticonvulsant with a unique mechanism of action involving stereospecific binding to a central nervous system (CNS) site linked to ATP-sensitive potassium (K$^+$) channel modulation . Preclinical studies demonstrate its oral efficacy in rodent seizure models, such as maximal electroshock threshold (MEST) and subcutaneous pentylenetetrazol (scPTZ) tests, where it outperformed or matched established agents like carbamazepine and lamotrigine . Unlike traditional sodium (Na$^+$) channel blockers, this compound inhibits sensory-autonomic neurovascular reflexes—such as trigeminal nerve-mediated carotid vasodilation—without affecting systemic hemodynamics (e.g., blood pressure, heart rate) .

Properties

CAS No.

184653-84-7

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1

InChI Key

RCLXAPJEFHPYEG-ZWKOTPCHSA-N

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C

Appearance

Solid powder

Other CAS No.

184653-84-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carabersat;  Sb 204269-eo;  SB-204269;  SB 204269;  SB204269.

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluorobenzoic Acid Intermediate

The first route begins with the preparation of 4-fluorobenzoic acid, a key intermediate.

Step 1: Cyanide Displacement of 4-Iodofluorobenzene
4-Iodofluorobenzene undergoes nucleophilic aromatic substitution with potassium cyanide (KCN) in the presence of copper(I) iodide (CuI) as a catalyst. The reaction is conducted in dimethylformamide (DMF) at 160°C, yielding 4-fluorobenzonitrile.

$$
\text{4-Iodofluorobenzene} + \text{KCN} \xrightarrow{\text{CuI, DMF, 160°C}} \text{4-Fluorobenzonitrile}
$$

Step 2: Hydrolysis to 4-Fluorobenzoic Acid
The nitrile intermediate is hydrolyzed under basic conditions using potassium hydroxide (KOH) in a mixed ethanol/water solvent system at 115°C. This step converts the nitrile group to a carboxylic acid:

$$
\text{4-Fluorobenzonitrile} + \text{KOH} \xrightarrow{\text{EtOH/H}_2\text{O, 115°C}} \text{4-Fluorobenzoic Acid}
$$

Condensation with Chromene Amine Derivative

The final step involves coupling 4-fluorobenzoic acid with (3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-amine.

Reaction Conditions

  • Coupling Reagents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBT) facilitate amide bond formation.
  • Solvent : Dichloromethane (DCM) at room temperature.
  • Workup : The crude product is purified via silica gel chromatography to isolate Carabersat.

$$
\text{4-Fluorobenzoic Acid} + \text{Chromene Amine} \xrightarrow{\text{EDC/HOBT, DCM}} \text{this compound}
$$

Synthetic Route 2: Hydrogenolytic Debromination

Brominated Precursor Synthesis

An alternative approach starts with a brominated chromene intermediate. The bromine atom is introduced at the 4-position of the chromene backbone through electrophilic substitution or directed ortho-metalation.

Catalytic Debromination

The brominated intermediate undergoes hydrogenolysis using hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) to yield the desired amine. This step ensures retention of stereochemistry at the 3R and 4S positions:

$$
\text{Brominated Chromene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Chromene Amine}
$$

The amine is subsequently coupled with 4-fluorobenzoic acid using the same EDC/HOBT protocol as in Route 1.

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : The crude reaction mixture is washed with aqueous sodium bicarbonate to remove unreacted acid, followed by drying over magnesium sulfate.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates this compound with >95% purity.
  • Recrystallization : Ethanol/water mixtures are used to obtain crystalline product.

Analytical Data

  • Molecular Formula : C₂₀H₂₀FNO₄.
  • SMILES Notation : CC(=O)C1=CC2=C(C=C1)OC(C@@HO)(C)C.
  • Mass Spectrometry : [M+H]⁺ peak at m/z 358.1449 (Q Exactive Orbitrap).

Optimization and Challenges

Stereochemical Control

The (3R,4S) configuration is critical for anticonvulsant activity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution ensures enantiomeric excess >99%.

Yield Improvements

  • Catalyst Screening : CuI in DMF optimizes cyanide displacement yield.
  • Temperature Modifications : Lowering hydrolysis temperature to 100°C reduces side product formation.

Chemical Reactions Analysis

Absence in Scientific Literature

None of the indexed sources ( ) reference "Carabersat" or its synonyms. Key databases such as CAS Reactions , which catalogs over 150 million reactions, and the U.S. Department of Energy’s gasification chemistry studies , show no records for this compound.

Potential Data Gaps

The lack of information may arise from:

  • Nomenclature inconsistencies : The compound might be listed under an IUPAC name, trade name, or experimental code.

  • Proprietary restrictions : this compound could be a developmental or patented compound with undisclosed reaction data.

  • Specialized applications : It may belong to a niche chemical category (e.g., biologics, organometallics) not covered in the reviewed sources.

Recommended Next Steps

For authoritative insights, consult:

SourceFocus AreaAccess Method
CAS Reactions Organic/organometallic reactionsSubscription-based query
Synchrotron Infrared Nanospectroscopy (SINS) Surface reactivity of novel compoundsExperimental collaboration
DOE Gasification Chemistry Studies Thermochemical pathwaysOpen-access DOE reports

Critical Analysis of Unverified Claims

Third-party platforms (e.g., BenchChem, Smolecule) often aggregate unvetted data. The absence of this compound in curated repositories like Nature or MIT studies underscores the need for caution when interpreting non-peer-reviewed sources.

Scientific Research Applications

Pharmacological Properties

Carabersat is primarily recognized for its role as an anticonvulsant agent. It has shown efficacy in inhibiting trigeminal nerve-autonomic reflex vasodilatation, which is crucial in understanding its effects on neurovascular conditions. Studies have demonstrated that this compound binds selectively to specific central nervous system receptors, exhibiting a high affinity that contributes to its therapeutic effects .

Clinical Applications

  • Anticonvulsant Therapy :
    • This compound has been evaluated alongside other anticonvulsants such as tonabersat, valproate, and gabapentin. In animal models, this compound demonstrated significant inhibition of trigeminal nerve stimulation-induced responses, suggesting its potential use in managing epilepsy and related disorders .
  • Pain Management :
    • The compound's ability to modulate neurovascular responses indicates its potential application in treating chronic pain conditions, particularly those involving the trigeminal nerve system. The inhibition of vasodilatation could be beneficial in conditions like migraine and cluster headaches .

Case Studies

  • Study on Trigeminal Nerve Stimulation :
    A study involving anesthetized cats assessed the effects of this compound on carotid blood flow and vascular resistance during trigeminal nerve stimulation. The results indicated that intravenous administration of this compound significantly reduced stimulation-induced increases in carotid blood flow and decreased vascular resistance by up to 33% over time .
Time (min)Carotid Blood Flow Change (%)Vascular Resistance Change (%)
1202430
1803341
2403039
  • Comparative Analysis with Other Anticonvulsants :
    In comparative studies, this compound was found to be less potent than tonabersat but still effective in producing significant neurovascular inhibition. This suggests that while this compound may not be the most potent agent available, it holds promise for specific therapeutic contexts where modulation of neurovascular reflexes is required .

Mechanism of Action

Carabersat exerts its effects by modulating gap junction proteins, which play a crucial role in neuronal communication. It binds to specific sites in the central nervous system, leading to anticonvulsant and antiepileptic effects. Unlike other benzopyran derivatives, this compound does not involve ATP-sensitive potassium channels in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tonabersat (SB-220453)

Tonabersat, a structural analog of Carabersat, shares its benzopyran core and anticonvulsant properties but exhibits distinct pharmacokinetic and pharmacodynamic profiles:

  • Potency and Binding Affinity : Tonabersat is 2–3-fold more potent than this compound at their shared CNS binding site in vitro .
  • In Vivo Efficacy : Both compounds inhibit trigeminal ganglion-induced carotid vasodilation in cats. At equimolar infusion rates (3.4 mmol/h), this compound achieves peak inhibition at 3 hours (33 ± 4%), while Tonabersat peaks later (4 hours; 30 ± 7%). Higher Tonabersat infusion (11.5 mmol/h) accelerates inhibition (peak: 32 ± 9% at 2 hours) .
  • Half-Life : Tonabersat’s longer half-life in guanethidine-treated cats suggests prolonged therapeutic effects compared to this compound .

Lamotrigine

Lamotrigine, a second-generation anticonvulsant, contrasts with this compound in mechanism and kinetics:

  • Mechanism : Lamotrigine stabilizes Na$^+$ channels and inhibits glutamate release, unlike this compound’s K$^+$ channel modulation .
  • Efficacy : At 50 mg/kg, lamotrigine rapidly inhibits trigeminal reflexes (5–60 minutes) with efficacy comparable to Tonabersat (10 mg/kg). However, lower doses (10 mg/kg) show minimal activity .

Gabapentin

Gabapentin, used for neuropathic pain and epilepsy, diverges significantly from this compound:

  • Mechanism : Acts via α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release .
  • Efficacy : At 100 mg/kg, gabapentin achieves moderate inhibition (17 ± 13%) of trigeminal reflexes after 150 minutes—substantially weaker than this compound’s 33 ± 4% at 180 minutes .

Sodium Valproate

Key Research Findings

Selectivity for Neurovascular Reflexes: this compound and Tonabersat uniquely inhibit sensory-autonomic reflexes without altering systemic hemodynamics, unlike lamotrigine and gabapentin, which may affect broader neural pathways .

Therapeutic Potential: this compound’s stereospecific binding and lack of cardiovascular side effects make it a candidate for migraine prophylaxis and epilepsy, particularly in patients refractory to Na$^+$ channel blockers .

Structural-Activity Relationship (SAR) : Halogenation and stereochemistry in benzopyrans (e.g., this compound’s fluoro-substitution) enhance binding affinity and anticonvulsant potency .

Biological Activity

Carabersat (CRB), a third-generation antiepileptic drug, has garnered attention for its unique biological activity profile. Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter systems, this compound interacts with a novel binding site in the brain, which is not yet fully elucidated. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various animal models.

This compound does not bind to common receptors such as ion channels, purinergic, aminergic, or opioid receptors. Instead, it selectively interacts with its unique binding site, which has been shown to have moderate affinity (pK_i 7.3 – 7.5) in studies involving rat brains and other species, including humans . This novel mechanism distinguishes this compound from other anticonvulsants and suggests a different approach to managing seizures.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life of approximately 24 hours, with enhanced oral bioavailability when taken with food. It is predominantly metabolized in the liver, although specific details regarding its metabolism in humans remain unclear .

Efficacy in Animal Models

This compound has demonstrated significant efficacy in various seizure models:

  • Maximal Electroshock (MES) Seizures : Effective against MES-induced seizures in rodents.
  • Pentylenetetrazol (PTZ) Seizures : Shows effectiveness in clonic seizures induced by PTZ.
  • Amygdala Kindling Model : Slows the development of kindled seizures in rats .

These findings suggest that this compound may be beneficial for patients with refractory epilepsy or those who do not respond well to conventional treatments.

Comparative Activity

To further understand the biological activity of this compound, it is useful to compare it with other anticonvulsants. The following table summarizes key characteristics of this compound compared to other common antiepileptic drugs:

Drug Mechanism of Action Half-Life (hrs) Efficacy Against Seizures
This compoundNovel binding site24MES, PTZ
LamotrigineSodium channel blocker12-24Various
GabapentinGABA analog5-7Various
ValproateMultiple mechanisms (GABAergic)9-16Various

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Trigeminal Nerve Stimulation Study : In a study assessing the effects of this compound on trigeminal nerve stimulation-induced responses in cats, it was found that this compound significantly inhibited carotid vascular reflexes induced by trigeminal stimulation. The peak inhibition occurred at 180 minutes post-infusion .
  • Comparative Studies with Tonabersat : this compound was evaluated alongside tonabersat, revealing that both compounds effectively reduced trigeminal nerve stimulation responses but at different rates and potencies .
  • Anticonvulsant Activity Evaluation : Research indicates that this compound exhibits anticonvulsant properties comparable to established drugs while offering a distinct mechanism that could benefit patients with specific seizure types .

Q & A

Q. What are the primary pharmacological mechanisms of Carabersat in preclinical models?

this compound (SB-204269) exhibits anticonvulsant properties by attenuating trigeminal nerve-induced neurovascular reflexes. Experimental studies in anesthetized cats demonstrate its inhibition of carotid vascular resistance reductions with minimal cardiovascular side effects. Comparative analyses with Tonabersat (SB-220453) suggest shared benzopyran-derived mechanisms, though this compound shows distinct pharmacokinetic profiles under intraduodenal administration . Methodologically, researchers should prioritize in vivo models measuring autonomic reflexes and cross-reference dose-response curves to validate mechanisms.

Q. What experimental models are commonly used to evaluate this compound’s anticonvulsant effects?

Preclinical studies utilize anesthetized feline models to assess trigeminal nerve stimulation-induced neurovascular responses. Key metrics include carotid vascular resistance, blood pressure, and heart rate. For replication, researchers must standardize stimulation parameters (e.g., frequency, duration) and control for anesthesia-induced variability. Comparative studies with valproate, gabapentin, and lamotrigine provide benchmarks for efficacy .

Advanced Research Questions

Q. What methodological considerations are critical when replicating this compound’s neurovascular reflex studies?

Replication requires strict adherence to protocols for trigeminal ganglion stimulation and systemic drug administration. Key steps include:

  • Dosage calibration : Intravenous this compound (e.g., 11.5 mmol/h infusion) achieves maximal inhibition at 120 minutes, while intraduodenal administration peaks later (180 minutes) .
  • Control groups : Compare responses with other anticonvulsants (e.g., lamotrigine) to isolate mechanism-specific effects.
  • Data transparency : Publish raw hemodynamic data and statistical analyses in supplementary materials to enable validation .

Q. How can researchers resolve contradictions in this compound’s efficacy across experimental models?

Contradictions often arise from variability in administration routes or species-specific responses. To address this:

  • Conduct meta-analyses of datasets from multiple studies, focusing on dosage-response relationships and temporal effects .
  • Apply qualitative frameworks (e.g., iterative data triangulation) to reconcile discrepancies between in vivo and in vitro findings .
  • Use semantic search tools (e.g., Consensus) to identify peer-reviewed studies with comparable methodologies .

Q. What strategies optimize the design of comparative studies between this compound and novel benzopyran derivatives?

  • Variable isolation : Control for molecular modifications (e.g., substituents on the benzopyran core) to assess structure-activity relationships.
  • Endpoint selection : Include both neurovascular (e.g., carotid resistance) and behavioral metrics (e.g., seizure latency) for holistic efficacy evaluation.
  • Ethical rigor : Adhere to institutional guidelines for animal welfare, particularly in prolonged infusion studies .

Methodological Resources

  • Dataset Discovery : Use Google Dataset Search with keywords like “this compound neurovascular reflexes” and filter by publication date (post-2015) to prioritize recent data .
  • Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology sections, including compound characterization and statistical thresholds .
  • Contradiction Analysis : Apply Creswell’s qualitative frameworks to minimize bias when interpreting conflicting results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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